![molecular formula C20H34N2O3S B2586861 4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 898638-82-9](/img/structure/B2586861.png)
4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Description
“4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” is a chemical compound with the molecular formula C20H34N2O3S . It’s a derivative of 2,2,6,6-Tetramethylpiperidine , which is a type of hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals.
Synthesis Analysis
The synthesis of this compound might involve the use of 2,2,6,6-Tetramethylpiperidine. This compound can be synthesized from 2,2,6,6-Tetramethyl-4-piperidone (TAA) and hydrazine to form a hydrazone, which is then subjected to high-temperature denitrogenation to yield 2,2,6,6-Tetramethylpiperidine (TEMP), which is finally oxidized .Chemical Reactions Analysis
The compound might be involved in various chemical reactions. For instance, 2,2,6,6-Tetramethylpiperidine can be used to prepare allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .Scientific Research Applications
- 4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide (let’s call it Compound A ) is employed as a catalyst in organic synthesis. Specifically, it serves as both a proton acid catalyst and a non-proton acid catalyst in chemical reactions . Its unique structure and reactivity make it valuable for promoting various transformations.
- Compound A plays a crucial role as an intermediate in the synthesis of photostabilizers. These photostabilizers enhance the light stability of materials, such as plastics, polymers, and coatings. By incorporating Compound A into these formulations, researchers can improve their resistance to UV radiation and prevent degradation .
Catalysis in Organic Synthesis
Photostabilizers
properties
IUPAC Name |
4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3S/c1-9-25-18-13(2)10-17(14(3)15(18)4)26(23,24)21-16-11-19(5,6)22-20(7,8)12-16/h10,16,21-22H,9,11-12H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUHLLYGVGYJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
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